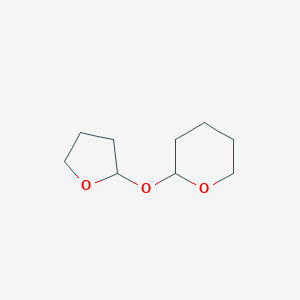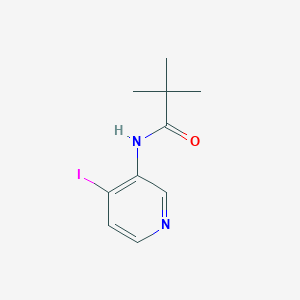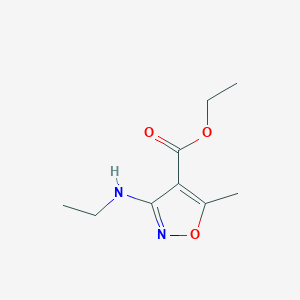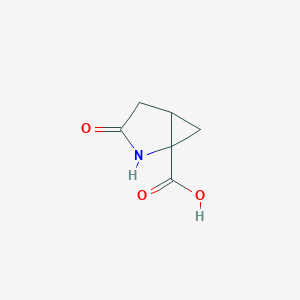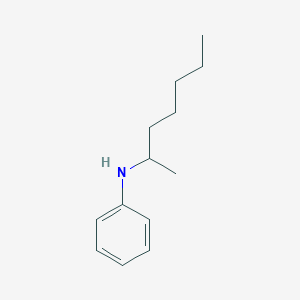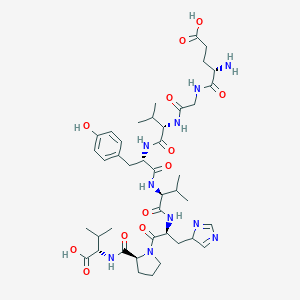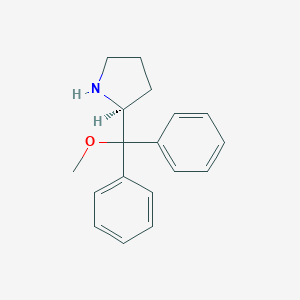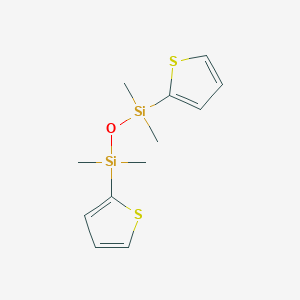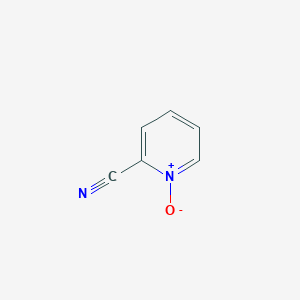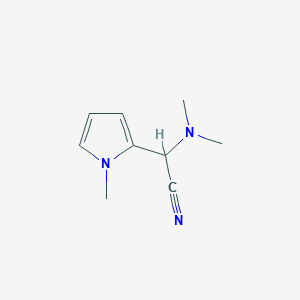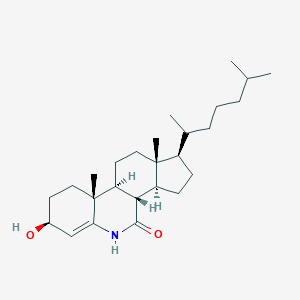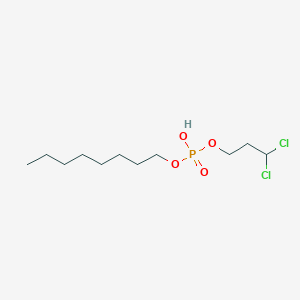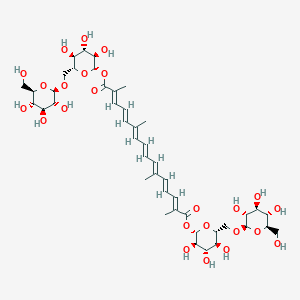![molecular formula C25H36O3 B039923 (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c CAS No. 123331-83-9](/img/structure/B39923.png)
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a synthetic cannabinoid that has been the subject of extensive scientific research in recent years. This compound is known by several different names, including HU-210, but for the purposes of
Mecanismo De Acción
The mechanism of action of ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is complex and involves the activation of cannabinoid receptors in the brain. When this compound binds to these receptors, it can produce a wide range of effects, including pain relief, appetite stimulation, and mood regulation.
Efectos Bioquímicos Y Fisiológicos
((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain sensation, stimulate appetite, and improve mood in animal models. Additionally, ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been shown to have anti-inflammatory effects, which could make it a potential treatment for a wide range of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoid receptor activation in a wide range of physiological processes. However, one of the limitations of using this compound in lab experiments is that it is highly potent and can produce significant physiological effects at very low doses. This can make it difficult to control the dose of the compound and can lead to variability in experimental results.
Direcciones Futuras
There are several potential future directions for research on ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c. One area of interest is the potential use of this compound as a treatment for inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, there is growing interest in the potential use of ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c as a treatment for neurological conditions, such as epilepsy and multiple sclerosis. Finally, there is also interest in the potential use of this compound as a tool for studying the effects of cannabinoid receptor activation on a wide range of physiological processes.
Métodos De Síntesis
The synthesis of ((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of organic chemistry techniques, such as the Grignard reaction. This method involves the reaction of a Grignard reagent with a carbonyl group, which results in the formation of a new carbon-carbon bond.
Aplicaciones Científicas De Investigación
((6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that this compound has a high affinity for cannabinoid receptors in the brain, which are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation.
Propiedades
Número CAS |
123331-83-9 |
|---|---|
Nombre del producto |
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c |
Fórmula molecular |
C25H36O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h13-16,19-20,27H,6-12H2,1-5H3/t19-,20-/m1/s1 |
Clave InChI |
OTOVAVVWFRVAGQ-WOJBJXKFSA-N |
SMILES isomérico |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




